CTCE-9908

Descripción general

Descripción

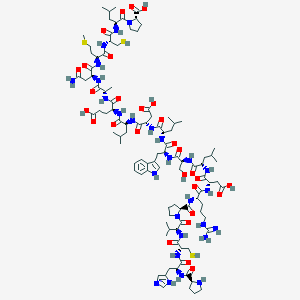

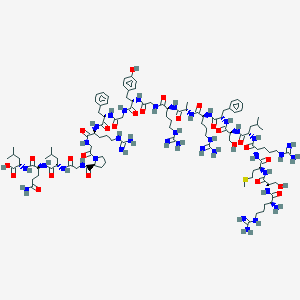

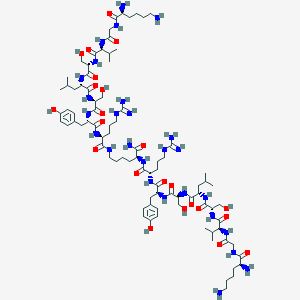

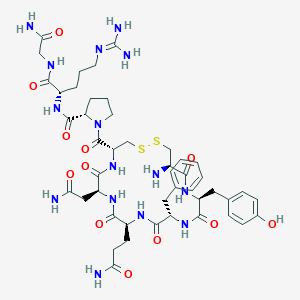

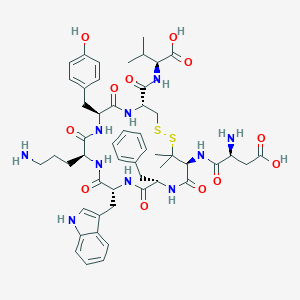

CTCE-9908 es un péptido de 17 aminoácidos que funciona como antagonista del receptor 4 de quimiocina CXC (CXCR4). Se ha demostrado que este compuesto bloquea la interacción entre el receptor CXCR4 y su ligando, el ligando de quimiocina 12 (CXCL12), lo cual es crucial en la infiltración de tejidos de órganos por células metastásicas . Los receptores CXCR4 se expresan en muchos tipos de células malignas, y el ligando CXCL12 es producido en grandes cantidades por órganos que son sitios comunes de metástasis para muchos cánceres . This compound ha mostrado promesa en la inhibición del proceso metastásico y se está investigando su potencial para tratar varios tipos de cáncer .

Aplicaciones Científicas De Investigación

CTCE-9908 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Investigación del cáncer: This compound se está investigando por su potencial para inhibir la diseminación metastásica de las células cancerosas bloqueando la interacción CXCR4/CXCL12. .

Investigación de la angiogénesis: Se ha demostrado que this compound inhibe la angiogénesis, el proceso de formación de nuevos vasos sanguíneos, que es fundamental para el crecimiento tumoral y la metástasis.

Estudios de migración celular: El compuesto se utiliza para estudiar los mecanismos de migración e invasión celular, particularmente en el contexto de la metástasis del cáncer.

Mecanismo De Acción

CTCE-9908 ejerce sus efectos uniéndose al receptor CXCR4 y evitando su interacción con el ligando CXCL12 . Este bloqueo inhibe las vías de señalización descendentes asociadas con la metástasis, incluida la vía de la quinasa de 3-fosfato de inositol (PI3K)/Akt . Al inhibir estas vías, this compound reduce la migración celular, la invasión y la angiogénesis, lo que en última instancia conduce a una disminución del crecimiento tumoral y la metástasis .

Métodos De Preparación

CTCE-9908 se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida . Las condiciones de reacción típicamente involucran el uso de grupos protectores para prevenir reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación de enlaces peptídicos . Una vez que la síntesis está completa, el péptido se separa de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC) .

Análisis De Reacciones Químicas

CTCE-9908 experimenta varios tipos de reacciones químicas, incluyendo:

Sustitución: Los residuos de aminoácidos en el péptido pueden sustituirse por otros aminoácidos para modificar sus propiedades.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el DTT para la reducción y varios derivados de aminoácidos para las reacciones de sustitución . Los principales productos formados a partir de estas reacciones incluyen péptidos oxidados, péptidos reducidos y péptidos con aminoácidos sustituidos .

Comparación Con Compuestos Similares

CTCE-9908 es único entre los antagonistas de CXCR4 debido a su estructura basada en péptidos y alta especificidad para el receptor CXCR4 . Compuestos similares incluyen:

BKT140: Otro antagonista de CXCR4 basado en péptidos con mecanismos de acción similares.

TN14003: Un antagonista peptídico de CXCR4 que ha demostrado eficacia en modelos preclínicos de cáncer.

This compound destaca por su capacidad para inducir la catástrofe mitótica y la citotoxicidad en las células cancerosas que expresan CXCR4, lo que lo convierte en un candidato prometedor para su posterior desarrollo en la terapia del cáncer .

Propiedades

IUPAC Name |

(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYRSKROGTWHDC-HZGLMRDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H147N27O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1927.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030384-98-5 | |

| Record name | CTCE 9908 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030384985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CTCE-9908 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CTCE-9908 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF0BX95A31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does CTCE-9908 interact with CXCR4 and what are the downstream effects?

A1: this compound acts as a competitive antagonist of CXCR4, preventing the binding of its natural ligand, CXCL12 (SDF-1). [, , , , ] This interaction inhibits the activation of downstream signaling pathways associated with tumor cell migration, invasion, and survival, including Akt, Erk, JAK2, and PLCγ1. [, , , ]

Q2: How does this compound impact tumor cells differently from normal cells?

A3: Research on a CXCR4-targeted peptidomimetic incorporating this compound (CTCE-KLAK) suggests that conjugation to the proapoptotic peptide (KLAKLAK)2 enables selective cytotoxicity towards tumor cells. [] CTCE-KLAK induced rapid necrotic cell death in breast cancer cells but not in normal mammary epithelial cells, highlighting a potential therapeutic window. [] This selectivity is attributed to internalization differences between tumor and normal cells. []

Q3: What is the molecular structure of this compound?

A3: Unfortunately, the specific molecular formula, weight, and spectroscopic data for this compound are not publicly available in the provided research papers. As a peptide antagonist, it is likely a modified analog of SDF-1, but further information would be needed for a detailed structural characterization.

Q4: What is the evidence for this compound's anti-cancer activity in experimental models?

A5: Preclinical studies utilizing various cancer models, including melanoma, [] osteosarcoma, [, ] prostate cancer, [, , ] breast cancer, [, , , ], and esophageal cancer, [] have demonstrated the anti-tumor and anti-metastatic potential of this compound.

Q5: Has this compound shown efficacy in inhibiting metastasis?

A6: Yes, this compound has consistently shown efficacy in reducing metastasis in several preclinical models. In a murine model of human prostate cancer, this compound significantly reduced the total area of metastasis. [] Similar anti-metastatic effects were observed in models of osteosarcoma, [] melanoma, [] and lung carcinoma. []

Q6: Does this compound impact primary tumor growth?

A7: While primarily recognized for its anti-metastatic potential, research indicates this compound can also influence primary tumor growth. In a transgenic breast cancer mouse model, this compound administration resulted in dose-dependent inhibition of primary tumor growth. [] Notably, a 50 mg/kg dose achieved a 45% reduction in tumor volume compared to controls. []

Q7: What is the evidence for this compound's synergistic effects with existing cancer therapies?

A8: Preclinical studies have explored this compound's potential to enhance the efficacy of established cancer treatments. In a transgenic breast cancer mouse model, combining this compound with docetaxel or the anti-VEGFR2 monoclonal antibody DC101 led to significantly greater reductions in tumor volume compared to either agent alone. [] This suggests a synergistic effect and highlights the potential of combination therapy approaches.

Q8: Has this compound been evaluated in human clinical trials?

A9: Yes, this compound has progressed to clinical trials. A Phase I study demonstrated the compound's safety in healthy adults. [] Preliminary data from a Phase I/II trial involving patients with refractory solid cancers indicated potential efficacy without significant toxicities. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)

![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B549390.png)

![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B549391.png)